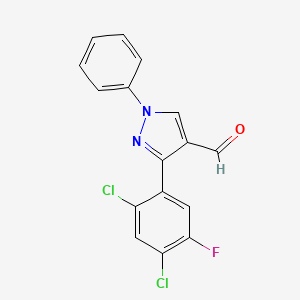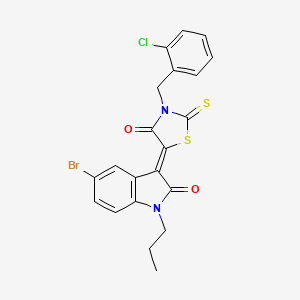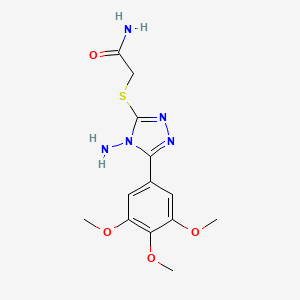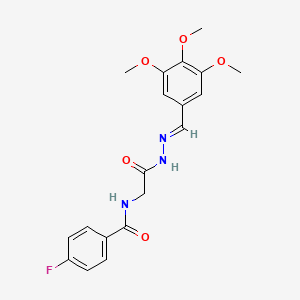
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and hydrazide functionalities. This compound is of interest in various fields due to its potential biological activities and applications in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide typically involves multiple steps:
Formation of the Benzylidene Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions to form 4-((4-chlorobenzyl)oxy)benzaldehyde.
Hydrazone Formation: The benzaldehyde intermediate is then reacted with 2-(2,4-dichlorophenoxy)propanoic acid hydrazide in the presence of an acid catalyst to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Hydrazines or primary amines.
Substitution: Various substituted aromatic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide exerts its effects is not fully understood but may involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)butanohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is unique due to its specific combination of chlorinated aromatic rings and hydrazide functionalities, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
765311-07-7 |
|---|---|
Formule moléculaire |
C23H19Cl3N2O3 |
Poids moléculaire |
477.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C23H19Cl3N2O3/c1-15(31-22-11-8-19(25)12-21(22)26)23(29)28-27-13-16-4-9-20(10-5-16)30-14-17-2-6-18(24)7-3-17/h2-13,15H,14H2,1H3,(H,28,29)/b27-13+ |
Clé InChI |
ZNMRLPJIYFYTRE-UVHMKAGCSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)

![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
![methyl 2-{2-(4-chlorophenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12017170.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017175.png)
![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12017181.png)
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-1-(3-isopropoxypropyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017184.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
